7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C20H26N6O2 This compound belongs to the class of purine derivatives and is characterized by the presence of a benzyl group, a piperazine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrimidine groups can be modified using different nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols, and bases such as K2CO3 or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic effects in treating conditions like cancer, inflammation, and metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which play a role in regulating blood glucose levels . This inhibition enhances insulin secretion and decreases glucagon release, contributing to better glucose control.
Comparison with Similar Compounds
Similar Compounds
7-BENZYL-1,3-DIMETHYL-8-PIPERAZIN-1-YL-3,7-DIHYDRO-PURINE-2,6-DIONE: Another purine derivative with similar structural features but different substituents on the piperazine ring.
1,3-DIMETHYL-7-(4-ME-BENZYL)-8-(1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: A compound with a methyl group on the benzyl ring, affecting its chemical properties and biological activity.
Uniqueness
The uniqueness of 7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(4-pyrimidin-2-ylpiperazin-1-yl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O2/c1-26-18-17(19(31)27(2)22(26)32)30(15-16-7-4-3-5-8-16)21(25-18)29-13-11-28(12-14-29)20-23-9-6-10-24-20/h3-10H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWXZHXXEHYOHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=NC=CC=N4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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